![molecular formula C19H23N5O B5234490 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B5234490.png)
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring, followed by further functionalization to introduce the pyrimidine moiety . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 3-methoxy-6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}pyridazine
Uniqueness
What sets 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine apart is its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23(2)19-13-18(20-14-21-19)16-7-4-6-15(12-16)17-8-10-24(22-17)9-5-11-25-3/h4,6-8,10,12-14H,5,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDCYHBSNQALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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